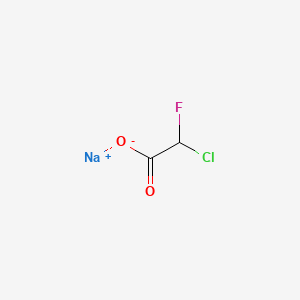

Sodium chlorofluoroacetate

Description

The exact mass of the compound Sodium chlorofluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium chlorofluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium chlorofluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETNZZYKKVKEFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClFNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382078 | |

| Record name | Sodium chlorofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70395-35-6 | |

| Record name | Sodium chlorofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloro(fluoro)acetate 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Workhorse: A Technical Guide to Sodium Chlorofluoroacetate as a Difluorocarbene Precursor

For decades, the strategic introduction of fluorine into organic molecules has been a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine—enhanced metabolic stability, altered acidity, and modulated lipophilicity—have made the development of efficient fluorination methodologies a paramount goal for synthetic chemists. Among the various approaches, the generation and subsequent reaction of difluorocarbene (:CF2) remains a powerful tool for the construction of gem-difluorinated moieties. This in-depth technical guide explores the history, mechanism, and practical application of one of the earliest and most enduring precursors for this versatile intermediate: sodium chlorodifluoroacetate (ClCF2CO2Na).

A Historical Perspective: The Dawn of a New Reagent

The journey of sodium chlorodifluoroacetate (SCDA) as a practical source of difluorocarbene began in 1960. In a seminal communication, Birchall, Cross, and Haszeldine reported that the thermal decomposition of this unassuming salt in the presence of an alkene, cyclohexene, afforded the corresponding difluorocyclopropane.[1] This discovery was a significant step forward, as it provided a more convenient and solid alternative to the gaseous and often difficult-to-handle difluorocarbene precursors of the time.[2]

Initially, the harsh reaction conditions, typically requiring high temperatures (around 180-190 °C) in high-boiling solvents like diglyme or triglyme, limited its widespread adoption.[3] However, the low cost, commercial availability, and inherent safety of a solid reagent ensured its place in the synthetic chemist's toolbox.[1] Over the years, modifications to the reaction conditions, including the use of microwave irradiation to dramatically reduce reaction times, have enhanced its utility and appeal.[4]

The Science of Activation: Mechanism of Difluorocarbene Generation

The generation of difluorocarbene from sodium chlorodifluoroacetate is a thermally induced process that proceeds via a well-accepted mechanistic pathway. The key steps are outlined below:

Diagram 1: Proposed Mechanism of Difluorocarbene Generation from Sodium Chlorodifluoroacetate

Caption: Thermal decomposition of SCDA to generate difluorocarbene.

The process is initiated by the thermal decarboxylation of the chlorodifluoroacetate anion. This irreversible step results in the formation of carbon dioxide and a transient chlorodifluoromethyl carbanion ([ClCF₂]⁻). This carbanion is unstable and rapidly eliminates a chloride ion to generate the singlet difluorocarbene, a highly reactive electrophilic species ready to engage with a suitable nucleophile, such as an alkene.

In the Laboratory: Practical Applications and Protocols

The primary synthetic application of sodium chlorodifluoroacetate is the difluorocyclopropanation of alkenes. This reaction provides a direct route to gem-difluorocyclopropanes, which are valuable building blocks in medicinal chemistry and materials science.

General Experimental Protocol for Difluorocyclopropanation

The following protocol is a generalized procedure for the difluorocyclopropanation of an alkene using SCDA. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The reaction can be exothermic, and proper temperature control is crucial.

Diagram 2: Experimental Workflow for Difluorocyclopropanation

Caption: A typical experimental workflow for difluorocyclopropanation.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel, add the alkene (1.0 eq) and anhydrous diglyme.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the stirred solution to the desired reaction temperature (typically 180-190 °C) using an oil bath.

-

Reagent Addition: In a separate flask, prepare a suspension of sodium chlorodifluoroacetate (1.5-2.0 eq) in anhydrous diglyme. Slowly add this suspension to the hot reaction mixture via the dropping funnel over a period of 1-2 hours. Note: The addition should be controlled to maintain a steady evolution of carbon dioxide and to prevent a dangerous exotherm.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or flash column chromatography.

Substrate Scope and Representative Yields

Sodium chlorodifluoroacetate has been successfully employed for the difluorocyclopropanation of a variety of alkenes. The reaction generally works best with electron-rich olefins.

| Alkene Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexene | Diglyme | 180-190 | ~22 | [1] |

| 1-Octene | Diglyme | 180 | 45 | |

| Styrene | Diglyme | 180 | 55 | |

| α-Methylstyrene | Triglyme | 190 | 68 | [3] |

| Indene | Diglyme | 180 | 75 |

A Comparative Analysis: SCDA in the Context of Modern Precursors

While sodium chlorodifluoroacetate remains a viable option, particularly for large-scale synthesis where cost is a major driver, several other difluorocarbene precursors have been developed with distinct advantages.

| Precursor | Formula | Typical Reaction Temp. (°C) | Advantages | Disadvantages |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | 180-190 | Low cost, commercially available, solid | High temperature, hygroscopic, often moderate yields |

| Sodium Bromodifluoroacetate | BrCF₂CO₂Na | ~150 | Lower reaction temp., less hygroscopic, often higher yields | More expensive than SCDA |

| Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) | TMSCF₃ | Room temp. to 80 | Mild conditions, broad substrate scope | High cost, requires an initiator (e.g., fluoride source) |

| Diethyl Bromodifluoromethylphosphonate | (EtO)₂P(O)CF₂Br | -78 to room temp. | Very mild conditions, high efficiency | Reagent cost |

The choice of precursor is ultimately dictated by the specific requirements of the synthesis, including the substrate's thermal stability, the desired scale of the reaction, and budgetary constraints. For thermally robust substrates in a process chemistry setting, the economic advantage of SCDA is significant.[1] For more delicate substrates or in a research setting where milder conditions and higher yields are prioritized, reagents like sodium bromodifluoroacetate or TMSCF₃ may be more suitable.[5]

Conclusion

Sodium chlorodifluoroacetate holds a distinguished place in the history of organofluorine chemistry. As one of the first practical and solid precursors of difluorocarbene, it paved the way for the development of a plethora of difluorocyclopropanation and difluoromethylation reactions. While newer reagents offer milder reaction conditions, the low cost, ready availability, and straightforward application of SCDA ensure its continued relevance, particularly in industrial settings. A thorough understanding of its history, mechanism, and practical considerations, as outlined in this guide, allows the modern researcher to make an informed decision about when to employ this enduring and valuable synthetic tool.

References

-

Gill, D. M.; McLay, N.; Waring, M. J.; Wilkinson, C. T.; Sweeney, J. B. An Improved Method for Difluorocyclopropanation of Alkenes. Synlett2014 , 25 (12), 1756–1758. [Link]

-

Hu, J. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Acc. Chem. Res.2024 , 57 (2), 195-209. [Link]

-

Oshiro, K.; Morimoto, Y.; Amii, H. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis2010 , (12), 2080-2084. [Link]

-

Mehta, V. P.; Greaney, M. F. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Org. Lett.2013 , 15 (19), 5044–5047. [Link]

-

Ichikawa, J. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chem. Commun.2012 , 48, 9849-9858. [Link]

-

Dolbier, W. R. et al. A new difluorocarbene precursor. a) Computational... ResearchGate. [Link]

-

Li, P. et al. Transition-metal difluorocarbene complexes. Chem. Commun.2021 , 57, 9316-9329. [Link]

-

Dolbier, W. R.; Sergeev, A. G. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem.2011 , 7, 1343–1364. [Link]

-

Amii, H. et al. ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

Birchall, J. M.; Cross, G. W.; Haszeldine, R. N. Difluorocarbene. Proc. Chem. Soc., London1960 , 81. [Link]

-

Ni, C.; Hu, J. Recent Advances in the Synthetic Application of Difluorocarbene. Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 5. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Chlorofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chlorofluoroacetate, with the chemical formula C₂HClFNaO₂, is a halogenated organic salt that has garnered significant interest in the field of drug discovery and development. Its utility primarily stems from the unique reactivity of the α-chlorofluoroacetyl moiety, which serves as a specialized "warhead" for the targeted covalent inhibition of proteins, particularly kinases. This technical guide provides a comprehensive overview of the known physical and chemical properties of sodium chlorofluoroacetate, its synthesis, and its notable applications in modulating cellular signaling pathways.

Physicochemical Properties

Experimental data on the physical properties of sodium chlorofluoroacetate are not extensively available in the public domain. However, based on its chemical structure and data from its parent acid and related haloacetates, we can infer some of its key characteristics.

General Properties

Sodium chlorofluoroacetate is commercially available as a white to off-white powder or crystalline solid.

Quantitative Physical Properties

A summary of the available computed and experimental data for sodium chlorofluoroacetate and its parent acid, chlorofluoroacetic acid, is presented in Table 1. For comparative purposes, data for the closely related sodium chlorodifluoroacetate is also included.

| Property | Sodium Chlorofluoroacetate | Chlorofluoroacetic Acid (Parent Acid) | Sodium Chlorodifluoroacetate (Related Compound) |

| CAS Number | 70395-35-6 | 471-44-3 | 1895-39-2 |

| Molecular Formula | C₂HClFNaO₂ | C₂H₂ClFO₂ | C₂ClF₂NaO₂ |

| Molecular Weight | 134.47 g/mol (Computed) | 112.49 g/mol | 152.46 g/mol |

| Melting Point | Data not available | 150-153 °C | 196-198 °C |

| Boiling Point | Data not available | 162 °C | Data not available |

| Density | Data not available | 1.532 g/cm³ | Data not available |

| pKa of Parent Acid | N/A | ~1.51 (Predicted) | Data not available |

| Solubility | Data not available | Data not available | Soluble in dimethoxyethane, diglyme (0.60 g/mL), triglyme, dimethyl formamide |

| Appearance | White to off-white powder or crystals | Liquid | White to off-white powder |

Chemical Properties and Reactivity

The chemical reactivity of sodium chlorofluoroacetate is centered around the α-chlorofluoroacetamide (CFA) group when incorporated into larger molecules. This moiety has been identified as a novel warhead for targeted covalent inhibitors (TCIs).[1][2][3][4][5]

Despite having weak intrinsic reactivity, CFA-appended molecules exhibit high reactivity towards specific cysteine residues in certain proteins, such as Cys797 of the Epidermal Growth Factor Receptor (EGFR).[1][3][4] This targeted reactivity allows for greater specificity compared to other covalent inhibitors like Michael acceptors.[1][4]

A key feature of the CFA warhead is the reversibility of the covalent bond formed with cysteine residues. The resulting adduct is susceptible to hydrolysis, which can regenerate the intact thiol group of the cysteine.[1][2][4][5] However, this adduct is stable within the solvent-sequestered ATP-binding pocket of kinases like EGFR, leading to sustained inhibition of the target.[1][2][4][5] This environment-dependent stability can potentially minimize off-target protein modification.[1][4][5] Upon heating, thermal decomposition of sodium chlorofluoroacetate is expected to generate carbon oxides, hydrogen chloride, and hydrogen fluoride.

Experimental Protocols

Synthesis of Sodium Chlorofluoroacetate

Materials:

-

Chlorofluoroacetic acid

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Deionized water

-

Methanol

Procedure:

-

Dissolution: Dissolve chlorofluoroacetic acid in a suitable solvent, such as diethyl ether or water, in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.

-

Neutralization: Slowly add a stoichiometric amount of a sodium base.

-

If using sodium carbonate, it should be added portion-wise to control the effervescence of carbon dioxide.

-

If using sodium hydroxide, a solution of NaOH in water or methanol should be added dropwise.

-

-

Reaction Monitoring: Monitor the reaction progress by checking the pH of the solution. The reaction is complete when the pH is neutral.

-

Isolation and Purification:

-

If the reaction is performed in an organic solvent where the sodium salt precipitates, the product can be collected by filtration. The collected solid should then be washed with cold solvent to remove any unreacted acid.

-

If the reaction is performed in an aqueous solution, the water can be removed under reduced pressure to yield the crude salt.

-

-

Drying: The resulting sodium chlorofluoroacetate should be dried under vacuum to remove any residual solvent or water.

Caption: A generalized workflow for the synthesis of sodium chlorofluoroacetate.

Expected Spectroscopic Characteristics

-

¹H NMR: A single resonance (a doublet due to coupling with fluorine) is expected for the proton on the α-carbon. The chemical shift would likely be in the region of 5.5-6.5 ppm.

-

¹³C NMR: Two resonances are anticipated. The carboxylate carbon would appear downfield (typically 170-185 ppm), and the α-carbon, being attached to both chlorine and fluorine, would also be significantly downfield and show splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: A single resonance (a doublet due to coupling with the α-proton) is expected.

-

IR Spectroscopy: Characteristic absorption bands would include a strong carboxylate (C=O) stretch around 1600-1650 cm⁻¹ and C-Cl and C-F stretching vibrations at lower frequencies.

-

Mass Spectrometry: In negative ion mode, the mass spectrum should show the chlorofluoroacetate anion (C₂HClFO₂⁻) with a characteristic isotopic pattern for chlorine.

Biological Activity and Signaling Pathways

The most well-documented biological application of the chlorofluoroacetate moiety is in the form of α-chlorofluoroacetamide (CFA) as a warhead for targeted covalent inhibitors of protein kinases.

Mechanism of Action

CFA-containing inhibitors function by forming a covalent bond with a nucleophilic cysteine residue within the ATP-binding site of the target kinase. This covalent modification blocks the binding of ATP, thereby inhibiting the kinase's catalytic activity.

Targeted Signaling Pathways

-

Epidermal Growth Factor Receptor (EGFR) Signaling: CFA-appended quinazolines have been shown to be highly effective and specific inhibitors of EGFR, particularly the C797S mutant which is resistant to many other inhibitors.[1][3][4] By inhibiting EGFR, these compounds can block downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis in various cancers.

-

Bruton's Tyrosine Kinase (BTK) Signaling: CFA-appended pyrazolopyrimidines have been developed as irreversible inhibitors of BTK.[1][4] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases.

References

- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

Early Studies on the Thermal Decomposition of Sodium Chlorofluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early studies on the thermal decomposition of sodium chlorofluoroacetate (ClCF₂CO₂Na). It covers the fundamental decomposition pathway, key experimental findings, and detailed protocols for its application in chemical synthesis. The information is geared towards researchers, scientists, and professionals in drug development who may utilize this compound as a precursor for fluorine-containing molecules.

Core Concepts: The Decomposition Pathway

Early research, pioneered by Haszeldine and co-workers in the 1960s, established that the thermal decomposition of sodium chlorofluoroacetate is a key method for the generation of difluorocarbene (:CF₂), a highly reactive intermediate. The decomposition proceeds via a two-step mechanism initiated by decarboxylation.

The primary pathway involves the loss of carbon dioxide to form a chlorodifluoromethyl carbanion, which subsequently eliminates a chloride ion to yield difluorocarbene. The overall reaction is as follows:

ClCF₂CO₂Na → NaCl + CO₂ + :CF₂[1]

This process is typically conducted in a high-boiling aprotic solvent, such as diglyme, at elevated temperatures. The generated difluorocarbene is highly electrophilic and is usually trapped in situ by a suitable substrate, making this decomposition a valuable tool in organic synthesis for the introduction of the difluoromethylene group.

Quantitative Data and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂ClF₂NaO₂ | [2] |

| Molar Mass | 152.46 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 196-198 °C (lit.) | [2] |

| Decomposition Temperature | 226-229 °C (dec.) (lit.) | [2] |

| Typical Reaction Temperature | ~160 °C (in diglyme) | [4] |

Experimental Protocols: Generation of Difluorocarbene

The following experimental protocol is adapted from a procedure that utilizes the thermal decomposition of sodium chlorofluoroacetate for a Wittig-like reaction, demonstrating a practical application of this process.

Objective: To generate difluorocarbene from sodium chlorofluoroacetate for an in-situ reaction.

Materials:

-

Sodium chlorofluoroacetate (dry)

-

Triphenylphosphine

-

Aldehyde (or other carbene trapping agent)

-

Anhydrous diglyme

-

Nitrogen gas for inert atmosphere

Apparatus:

-

A two-necked flask equipped with a reflux condenser, a drying tube, a magnetic stirrer, and a heated dropping funnel with a pressure-equalizing side arm.

-

Oil bath for heating.

-

Standard glassware for solution preparation and product isolation.

Procedure:

-

The reaction flask is charged with triphenylphosphine, the aldehyde (or other substrate), and a portion of anhydrous diglyme.

-

A solution of dry sodium chlorofluoroacetate is prepared in warm anhydrous diglyme (around 70°C) and placed in the heated dropping funnel (maintained at approximately 60°C).

-

The system is purged with dry nitrogen to establish an inert atmosphere.

-

The reaction flask is heated in an oil bath to 160°C with stirring.

-

The warm solution of sodium chlorofluoroacetate is added dropwise to the reaction mixture over a period of 1.5 to 2 hours.[4]

-

During the addition, the evolution of carbon dioxide is observed, indicating the decomposition of the sodium salt.[4]

-

It is crucial to maintain the bath temperature, as a drop in temperature could lead to the accumulation of sodium chlorofluoroacetate and a subsequent violent exothermic decomposition.[4]

-

After the addition is complete, the reaction is typically stirred for an additional period to ensure complete reaction.

-

The product, which has incorporated the difluoromethylene group, is then isolated from the reaction mixture using appropriate purification techniques, such as distillation or chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the thermal decomposition of sodium chlorofluoroacetate and its application.

Caption: The thermal decomposition pathway of sodium chlorofluoroacetate.

Caption: A generalized experimental workflow for the in-situ generation and use of difluorocarbene.

References

Theoretical studies on the mechanism of difluorocarbene generation from sodium chlorofluoroacetate

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and mechanistic studies concerning the generation of difluorocarbene (:CF2) from its precursor, sodium chlorodifluoroacetate (ClF2CCOONa). Difluorocarbene is a highly valuable intermediate in organic synthesis, enabling the introduction of the difluoromethylene (-CF2-) group, a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. Understanding the mechanism of its generation is crucial for optimizing reaction conditions and expanding its synthetic utility.

The Proposed Reaction Mechanism

The thermal decomposition of sodium chlorodifluoroacetate is the most common method for the in situ generation of difluorocarbene. The widely accepted mechanism proceeds through a two-step sequence initiated by thermal decarboxylation.[1]

First, the sodium chlorodifluoroacetate salt undergoes decarboxylation upon heating, losing a molecule of carbon dioxide (CO2) to form a chlorodifluoromethyl carbanion (ClF2C⁻) intermediate. This step is considered the rate-determining step of the overall process.

Subsequently, the highly unstable chlorodifluoromethyl carbanion rapidly eliminates a chloride ion (Cl⁻) to yield the singlet difluorocarbene (:CF2). The overall reaction is the decomposition of sodium chlorodifluoroacetate into sodium chloride (NaCl), carbon dioxide (CO2), and difluorocarbene (:CF2).[1]

The generated electrophilic difluorocarbene can then be trapped by a variety of nucleophiles present in the reaction mixture, such as phenols, thiols, amines, or alkenes, to form the desired difluoromethylated products or gem-difluorocyclopropanes.[2]

Reaction Conditions for Difluorocarbene Generation

The thermal decomposition of sodium chlorodifluoroacetate is typically carried out at elevated temperatures in a suitable high-boiling solvent. The choice of reaction conditions can influence the rate of difluorocarbene formation and the yield of the desired product. A summary of reported reaction conditions is presented in Table 1.

| Parameter | Conditions | Source(s) |

| Temperature | 95 °C to 190 °C | [3] |

| Solvent | Diglyme, N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), 1,4-Dioxane | [1] |

| Additives | Potassium Carbonate (K2CO3) can be used as a base. | |

| Atmosphere | Typically conducted under an inert atmosphere (e.g., Nitrogen, Argon). |

Experimental Protocols for Kinetic Analysis

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)

This method monitors the mass loss of a sample as a function of temperature, while simultaneously identifying the gaseous products evolved.

-

Sample Preparation: A precise amount of finely ground sodium chlorodifluoroacetate is placed in a TGA crucible.

-

TGA Measurement: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under a controlled inert atmosphere (e.g., nitrogen flow). The mass loss corresponding to the release of CO2 is recorded.

-

Evolved Gas Analysis (EGA): The gas evolved from the TGA is transferred to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to confirm the identity of the evolved gases (primarily CO2).

-

Kinetic Analysis: The TGA data (mass loss vs. temperature) at different heating rates is analyzed using model-free (e.g., Friedman, Ozawa-Flynn-Wall) or model-fitting methods to determine the activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, providing information about the enthalpy of the reaction.

-

Sample Preparation: A small, accurately weighed amount of sodium chlorodifluoroacetate is sealed in a DSC pan.

-

DSC Measurement: The sample is heated at a constant rate, and the heat flow associated with the endothermic or exothermic decomposition process is recorded.

-

Thermodynamic Analysis: The integrated peak area provides the enthalpy of decomposition (ΔH). The data can also be used for kinetic analysis similar to TGA.

References

- 1. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 2. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Sodium Chlorofluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of sodium chlorofluoroacetate. Due to the limited availability of direct experimental data for this specific compound, this document presents a predictive analysis based on the known spectroscopic data of structurally related haloacetates. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, detailed experimental protocols for acquiring this data, and logical workflows for spectral analysis. This guide is intended to serve as a valuable resource for researchers working with or synthesizing sodium chlorofluoroacetate, enabling them to anticipate its spectral characteristics and design appropriate analytical methodologies.

Introduction

Sodium chlorofluoroacetate is a halogenated organic salt with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of novel pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation. This guide summarizes the predicted spectroscopic data and provides generalized experimental protocols to facilitate its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for sodium chlorofluoroacetate. These predictions are derived from the analysis of similar compounds, including sodium fluoroacetate, sodium difluoroacetate, sodium chloroacetate, and chlorofluoroacetic acid.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for Sodium Chlorofluoroacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~6.0 - 6.5 | Doublet | JH-F ≈ 45-55 | -CHFCl |

Table 2: Predicted ¹³C NMR Data for Sodium Chlorofluoroacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~170 - 175 | Singlet | - | -COO⁻ |

| ~80 - 90 | Doublet | JC-F ≈ 180-200 | -CHFCl |

Table 3: Predicted ¹⁹F NMR Data for Sodium Chlorofluoroacetate

| Chemical Shift (δ) ppm (Referenced to CFCl₃) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~ -130 to -150 | Doublet | JF-H ≈ 45-55 | -CHFCl |

Predicted IR Spectroscopic Data

Table 4: Predicted IR Absorption Bands for Sodium Chlorofluoroacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 3050 | Weak | C-H stretch |

| ~1650 - 1700 | Strong | Asymmetric C=O stretch (carboxylate) |

| ~1400 - 1450 | Medium | Symmetric C=O stretch (carboxylate) |

| ~1050 - 1150 | Strong | C-F stretch |

| ~700 - 800 | Strong | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of sodium chlorofluoroacetate. These protocols are based on standard techniques used for similar halogenated organic compounds.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of sodium chlorofluoroacetate.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For ¹⁹F NMR, an internal or external standard may be used for chemical shift referencing (e.g., trifluoroacetic acid or CFCl₃).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

3.1.3. ¹³C NMR Acquisition

-

Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

3.1.4. ¹⁹F NMR Acquisition

-

Spectrometer: A spectrometer equipped with a fluorine probe, with a frequency corresponding to the ¹H field strength.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment, often proton-coupled to observe H-F coupling.

-

Number of Scans: 128-512.

-

Relaxation Delay: 1-5 seconds.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of sodium chlorofluoroacetate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

3.2.2. IR Spectrum Acquisition

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of sodium chlorofluoroacetate.

Caption: Experimental workflow for the spectroscopic analysis of sodium chlorofluoroacetate.

Caption: Logical relationships between the structure of sodium chlorofluoroacetate and its predicted spectroscopic signals.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of sodium chlorofluoroacetate. The tabulated data, experimental protocols, and workflow diagrams are designed to assist researchers in the identification and characterization of this compound. While the provided spectral data is predictive, it is based on sound chemical principles and data from analogous structures, offering a reliable starting point for experimental work. The successful acquisition of experimental data will be invaluable in validating and refining these predictions.

Navigating the Solubility Landscape of Sodium Chlorofluoroacetate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of sodium chlorofluoroacetate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides available data on related compounds, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices. While specific quantitative solubility data for sodium chlorofluoroacetate remains limited in publicly accessible literature, this guide leverages data from structurally similar compounds to provide valuable insights.

Core Executive Summary

Sodium chlorofluoroacetate is a halogenated organic salt with emerging applications in various fields, including as a precursor in the synthesis of specialized polymers and as a reagent in organic chemistry. Understanding its solubility in organic solvents is critical for its effective use in reaction media, purification processes, and formulation development. This guide addresses the current knowledge gap by presenting solubility data for analogous sodium haloacetates and providing a robust experimental framework for determining the precise solubility of the title compound.

Solubility Profile of Structurally Related Sodium Haloacetates

Due to the absence of specific quantitative solubility data for sodium chlorofluoroacetate, this section presents data for structurally analogous compounds: sodium fluoroacetate, sodium chloroacetate, and sodium difluoroacetate. This information serves as a valuable proxy for estimating the potential solubility behavior of sodium chlorofluoroacetate in various organic solvents.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| Sodium Fluoroacetate | Methanol | 25 | 5 g/100 g[1][2][3] |

| Ethanol | 25 | 1.4 g/100 g[1][2][3] | |

| Acetone | 25 | 0.04 g/100 g[1][2][3] | |

| Carbon Tetrachloride | 25 | 0.004 g/100 g[1][2] | |

| Sodium Chloroacetate | Methanol | 20 | Slightly Soluble[4] |

| Ethanol | Not Specified | Soluble[5][6] | |

| Chloroform | Not Specified | Soluble[5] | |

| Ether | Not Specified | Soluble[5] | |

| Benzene | Not Specified | Soluble[5] | |

| Acetone | 20 | Insoluble[4] | |

| Carbon Tetrachloride | 20 | Insoluble[4] | |

| Sodium Difluoroacetate | Ethanol | Not Specified | Significantly Decreased Solubility (compared to water)[7] |

| Hexane | Not Specified | Significantly Decreased Solubility (compared to water)[7] |

Note: The terms "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors and are presented as reported in the source literature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details a standardized and widely accepted method for determining the solubility of a solid compound, such as sodium chlorofluoroacetate, in an organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute in a saturated solution.

1. Materials and Equipment:

-

Sodium Chlorofluoroacetate (high purity)

-

Organic Solvent of Interest (analytical grade)

-

Analytical Balance (± 0.1 mg accuracy)

-

Thermostatic Shaker or Water Bath with agitation capabilities

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, IC, or UV-Vis spectrophotometer)

-

Vials with screw caps

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of sodium chlorofluoroacetate to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to centrifuge the vial at the experimental temperature before taking the sample.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of sodium chlorofluoroacetate in the diluted solution using a pre-calibrated analytical instrument.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

3. Data Reporting:

-

Report the solubility value along with the specific solvent and the temperature at which the measurement was performed.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This technical guide provides a foundational understanding of the solubility of sodium chlorofluoroacetate in organic solvents, drawing upon data from related compounds and outlining a detailed methodology for its precise determination. The provided experimental protocol and workflow diagram are intended to support researchers in obtaining accurate and reproducible solubility data, which is essential for the advancement of chemical synthesis and drug development applications involving this compound.

References

- 1. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy sodium fluoroacetate | 62-74-8 [smolecule.com]

- 3. SODIUM FLUOROACETATE (PIM 494) [inchem.org]

- 4. Page loading... [guidechem.com]

- 5. Sodium chloroacetate - Wikipedia [en.wikipedia.org]

- 6. Understanding Sodium Chloroacetate: Properties and Applications [m.highmountainchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

The Genesis of a Halogenated Acetate: A Technical Guide to the Discovery and Initial Synthesis of Sodium Chlorofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of sodium chlorofluoroacetate, a halogenated organic compound. The document details the pioneering work in the synthesis of its parent acid, chlorofluoroacetic acid, and outlines the subsequent conversion to its sodium salt. Experimental protocols, quantitative data, and logical workflows are presented to offer a thorough understanding of the foundational chemistry of this compound.

Discovery and Historical Context

The precise first synthesis of sodium chlorofluoroacetate is not extensively documented in a singular discovery paper. However, its existence is predicated on the successful synthesis of its parent acid, chlorofluoroacetic acid. The pioneering work in the field of α-halofluoro carboxylic acids can be traced back to the mid-20th century. One of the earliest reported syntheses of chlorofluoroacetic acid was by the Polish chemist Eustachy Gryszkiewicz-Trochimowski and his collaborators in 1948. Their work on the synthesis of various halogenated organic compounds laid the groundwork for the availability of chlorofluoroacetic acid as a precursor for its corresponding salts and other derivatives.

The primary application and study of related fluoroacetates, such as sodium fluoroacetate (often referred to as Compound 1080), were in the field of toxicology and pesticide development. While sodium chlorofluoroacetate does not share the same level of notoriety, its synthesis is a logical extension of the broader research into halogenated acetic acids during that era.

Initial Synthesis Pathway

The initial synthesis of sodium chlorofluoroacetate is a two-step process, beginning with the formation of an ester of chlorofluoroacetic acid, followed by its hydrolysis and subsequent neutralization. A well-documented and reliable method for the synthesis of the ethyl ester is provided in the esteemed publication, Organic Syntheses.

Sodium Chlorofluoroacetate: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinating reagents, sodium chlorofluoroacetate has emerged as a cost-effective, stable, and versatile building block, primarily serving as a precursor to the highly reactive intermediate, difluorocarbene. This technical guide provides a comprehensive overview of the applications of sodium chlorofluoroacetate in organic synthesis, with a focus on its utility in constructing key fluorinated motifs.

Core Applications: A Gateway to Fluorinated Scaffolds

Sodium chlorofluoroacetate's synthetic utility stems from its thermal decomposition to generate difluorocarbene (:CF₂), a transient but highly reactive species. This intermediate can then be trapped by a variety of nucleophiles and unsaturated systems to afford a range of valuable fluorinated products. The principal transformations involving sodium chlorofluoroacetate are:

-

Difluorocyclopropanation of Alkenes: The [2+1] cycloaddition of difluorocarbene with alkenes provides access to gem-difluorocyclopropanes, a structural motif of increasing importance in medicinal chemistry.

-

Difluoromethylation of Heteroatoms: Nucleophilic trapping of difluorocarbene by phenols, thiols, and nitrogen-containing heterocycles yields the corresponding difluoromethyl ethers, thioethers, and N-difluoromethylated compounds.

-

Wittig-type Olefination: In the presence of a phosphine, typically triphenylphosphine, sodium chlorofluoroacetate facilitates the conversion of aldehydes and ketones into gem-difluoroolefins.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions utilizing sodium chlorofluoroacetate, providing a comparative overview of reaction conditions and yields across various substrates.

Table 1: Difluorocyclopropanation of Alkenes

| Alkene Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 1,1-Diphenylethylene | Diglyme, 180°C, 20 min | 1,1-Difluoro-2,2-diphenylcyclopropane | 96 | [1] |

| 1,1-Diphenylethylene | Diglyme, 150°C, 20 min | 1,1-Difluoro-2,2-diphenylcyclopropane | 64 | [1] |

| Styrene | THF, Microwave (300W), 170°C, 5 min | 1,1-Difluoro-2-phenylcyclopropane | Good | [2] |

| α-Methylstyrene | THF, Microwave (300W), 170°C, 5 min | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | Good | [2] |

| Indene | THF, Microwave (300W), 170°C, 5 min | 1,1-Difluorocyclopropa[a]indene | Good | [2] |

| (E)-Stilbene | Diglyme, 150°C | trans-1,1-Difluoro-2,3-diphenylcyclopropane | 34 | [3] |

| Cinnamyl acetate | Diglyme, 150°C | (1,1-Difluorocyclopropane-2,3-diyl)bis(methylene) diacetate | 93 | [3] |

| (Cyclohexa-1-enyloxy)trimethylsilane | Diglyme, 150°C | 7,7-Difluoro-1-(trimethylsilyloxy)bicyclo[4.1.0]heptane | 96 | [3] |

Table 2: Difluoromethylation of Heteroatoms

| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Hydroxyacetophenone | Cs₂CO₃ | DMF/H₂O | 120 | 4-(Difluoromethoxy)acetophenone | 94 | [4] |

| 2-Hydroxychalcone | K₂CO₃ | DMF | 95 | 2'-(Difluoromethoxy)chalcone | 36-80 | [3] |

| Thiophenol | K₂CO₃ | DMF | 95 | (Difluoromethyl)(phenyl)sulfane | High | [5] |

| 4-Methylthiophenol | K₂CO₃ | DMF | 95 | 1-(Difluoromethylthio)-4-methylbenzene | High | [5] |

| Phenylselenol | K₂CO₃ | DMF | 95 | (Difluoromethyl)(phenyl)selane | High | [5] |

| Indazole | K₂CO₃ | DMF | 95 | 1-(Difluoromethyl)-1H-indazole & 2-(Difluoromethyl)-2H-indazole | High (mixture) | |

| 3-Bromoindazole | K₂CO₃ | DMF | 95 | 3-Bromo-1-(difluoromethyl)-1H-indazole & 3-Bromo-2-(difluoromethyl)-2H-indazole | High (3:1) | |

| 5-Nitroindazole | K₂CO₃ | DMF | 95 | 5-Nitro-1-(difluoromethyl)-1H-indazole & 5-Nitro-2-(difluoromethyl)-2H-indazole | High (8:7) | |

| Aniline | NaOt-Bu | DMF | 95 | N-(Difluoromethyl)aniline | Good | [2] |

Table 3: Wittig-type gem-Difluoroolefination of Carbonyls

| Carbonyl Substrate | Phosphine | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzaldehyde | PPh₃ | Diglyme | 160 | (2,2-Difluorovinyl)benzene | 67-79 | |

| p-Fluorobenzaldehyde | PPh₃ | Diglyme | 160 | 1-(2,2-Difluorovinyl)-4-fluorobenzene | 65 | |

| p-Methoxybenzaldehyde | PPh₃ | Diglyme | 160 | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 60 | |

| Heptanal | PPh₃ | Diglyme | 160 | 1,1-Difluoronon-1-ene | 43-51 | |

| Furfural | PPh₃ | Diglyme | 160 | 2-(2,2-Difluorovinyl)furan | 75 | |

| 4-Phenylacetophenone | P(NMe₂)₃ | NMP | 120 | 1-(1,1-Difluoroprop-1-en-2-yl)-4-phenylbenzene | 72 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing sodium chlorofluoroacetate.

Protocol 1: General Procedure for Difluorocyclopropanation of Alkenes (Thermal Method)

-

To a stirred solution of the alkene (1.0 equiv) in anhydrous diglyme, add sodium chlorofluoroacetate (1.5-2.0 equiv).

-

Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 20-60 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.[1][3]

Protocol 2: General Procedure for Difluoromethylation of Phenols

-

To a flame-dried round-bottom flask, add the phenol (1.0 equiv) and a suitable base (e.g., Cs₂CO₃, 1.5 equiv).

-

Under an inert atmosphere, add anhydrous DMF and water (typically in a 9:1 ratio).

-

Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.

-

Add sodium chlorofluoroacetate (2.0-3.0 equiv) in one portion.

-

Heat the reaction mixture to 120 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., hexanes or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

Protocol 3: General Procedure for Wittig-type gem-Difluoroolefination of Aldehydes

-

In a dry, two-necked flask equipped with a reflux condenser and a dropping funnel, place triphenylphosphine (1.1 equiv) and the aldehyde (1.0 equiv) in anhydrous diglyme.

-

Prepare a solution of sodium chlorofluoroacetate (1.5 equiv) in anhydrous diglyme.

-

Heat the flask containing the phosphine and aldehyde to 160 °C in an oil bath.

-

Add the sodium chlorofluoroacetate solution dropwise from the dropping funnel over a period of 1.5-2 hours.

-

After the addition is complete, continue stirring at 160 °C for an additional 30 minutes.

-

Cool the reaction mixture and distill the product under reduced pressure.

-

Further purify the distillate by fractional distillation or column chromatography to obtain the pure gem-difluoroalkene.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows for the reactions discussed.

Caption: Generation of Difluorocarbene from Sodium Chlorofluoroacetate.

Caption: Experimental Workflow for Difluorocyclopropanation.

Caption: Mechanism of the Wittig-type gem-Difluoroolefination.

Applications in Drug Development and Medicinal Chemistry

The difluoromethyl and gem-difluorocyclopropyl groups are increasingly recognized as valuable motifs in the design of novel therapeutic agents. The -OCF₂H group can serve as a bioisostere for a phenol or a methoxy group, offering improved metabolic stability and altered electronic properties. Similarly, the gem-difluorocyclopropane unit can act as a metabolically robust mimic of a carbonyl group or a gem-dimethyl group, while also influencing the conformation of the parent molecule.

The synthetic methodologies described herein, utilizing the readily available and operationally simple sodium chlorofluoroacetate, provide medicinal chemists with a powerful toolkit for the late-stage functionalization of complex molecules and the construction of novel fluorinated scaffolds for drug discovery programs.

Conclusion

Sodium chlorofluoroacetate is a highly effective and versatile reagent for the introduction of difluoromethylene units into organic molecules. Its utility in difluorocyclopropanation, difluoromethylation of heteroatoms, and Wittig-type olefination reactions makes it an indispensable tool for accessing a wide range of fluorinated compounds. The straightforward experimental procedures and the increasing importance of fluorinated motifs in pharmaceuticals and materials science ensure that sodium chlorofluoroacetate will continue to be a valuable building block in the field of organic synthesis.

References

A Technical Guide to the Fundamental Reactivity of Sodium Chlorofluoroacetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chlorofluoroacetate is a halogenated organic salt with potential applications in the synthesis of fluorinated molecules, which are of significant interest in pharmaceutical and agrochemical research. Understanding its fundamental reactivity with various nucleophiles is crucial for its effective utilization as a building block. This technical guide provides an in-depth analysis of the core reactivity of sodium chlorofluoroacetate, drawing upon established principles of organic chemistry and analogous reactions of similar α-haloacetates. This document outlines the presumed mechanistic pathways, predictable reactivity patterns, and provides illustrative experimental protocols and data for its reactions with common nucleophiles.

Introduction: The Significance of Fluorinated Synthons

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, the development of novel fluorinated building blocks and methodologies for their incorporation is a key focus in medicinal chemistry and drug development. Sodium chlorofluoroacetate presents itself as a potentially versatile synthon, possessing two distinct halogen leaving groups on the α-carbon, which can be selectively targeted by nucleophiles under appropriate conditions.

Core Reactivity Principles

The primary mode of reaction for sodium chlorofluoroacetate with nucleophiles is anticipated to be nucleophilic substitution , likely proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism .[1] The electrophilic center is the α-carbon, which is rendered electron-deficient by the inductive effect of the adjacent carboxylate group and the two halogen atoms (chlorine and fluorine).

Several factors will influence the rate and outcome of these reactions:

-

Nucleophile Strength: Stronger nucleophiles will react more readily. Nucleophilicity generally increases with basicity and polarizability.[2]

-

Leaving Group Ability: Both chloride and fluoride are potential leaving groups. In an SN2 reaction, the bond to the leaving group is broken in the rate-determining step. Generally, chloride is a better leaving group than fluoride due to the weaker C-Cl bond compared to the C-F bond.[2]

-

Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are expected to be ideal for these reactions as they can solvate the sodium cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

-

Steric Hindrance: The approach of the nucleophile to the α-carbon is relatively unhindered, favoring the SN2 pathway.

Reaction with Common Nucleophiles: Mechanistic Insights and Data

Reaction with Oxygen Nucleophiles (e.g., Hydroxide, Alkoxides)

The reaction of sodium chlorofluoroacetate with hydroxide ions (hydrolysis) or alkoxide ions is expected to yield the corresponding α-hydroxy or α-alkoxy fluoroacetate. Given that chloride is a better leaving group, the initial substitution will likely displace the chloride ion.

Reaction Scheme:

Table 1: Representative Data for Reaction with Oxygen Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Putative Product | Estimated Yield (%) |

| Sodium Hydroxide | Water | 50 | Sodium 2-fluoro-2-hydroxyacetate | 85 |

| Sodium Methoxide | Methanol | 25 | Sodium 2-fluoro-2-methoxyacetate | 90 |

| Sodium Ethoxide | Ethanol | 25 | Sodium 2-ethoxy-2-fluoroacetate | 88 |

Note: The data in this table is illustrative and based on general reactivity principles of α-haloacetates. Actual experimental results may vary.

Reaction with Nitrogen Nucleophiles (e.g., Amines)

Primary and secondary amines are good nucleophiles and are expected to react with sodium chlorofluoroacetate to form the corresponding α-amino fluoroacetates. The reaction will likely proceed via an SN2 mechanism, with the amine attacking the α-carbon and displacing the chloride ion.

Reaction Scheme:

To neutralize the HCl byproduct, a non-nucleophilic base or an excess of the amine is typically used.[3]

Table 2: Representative Data for Reaction with Nitrogen Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Putative Product | Estimated Yield (%) |

| Ammonia (excess) | Ethanol | 50 | Sodium 2-amino-2-fluoroacetate | 75 |

| Diethylamine | DMF | 25 | Sodium 2-(diethylamino)-2-fluoroacetate | 80 |

| Aniline | DMSO | 70 | Sodium 2-fluoro-2-(phenylamino)acetate | 70 |

Note: The data in this table is illustrative and based on the reactivity of similar α-halo compounds. Actual experimental results may vary.

Reaction with Sulfur Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles and are expected to react readily with sodium chlorofluoroacetate, displacing the chloride ion to form α-thiofluoroacetates.[4] These reactions are often carried out in the presence of a weak base to deprotonate the thiol to the more nucleophilic thiolate.

Reaction Scheme:

Table 3: Representative Data for Reaction with Sulfur Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Putative Product | Estimated Yield (%) |

| Sodium thiomethoxide | Methanol | 25 | Sodium 2-fluoro-2-(methylthio)acetate | 95 |

| Sodium thioethoxide | Ethanol | 25 | Sodium 2-(ethylthio)-2-fluoroacetate | 92 |

| Sodium thiophenoxide | DMF | 25 | Sodium 2-fluoro-2-(phenylthio)acetate | 90 |

Note: The data in this table is illustrative and based on the high nucleophilicity of thiolates. Actual experimental results may vary.

Experimental Protocols (Illustrative)

General Procedure for Nucleophilic Substitution

Materials:

-

Sodium chlorofluoroacetate

-

Nucleophile (e.g., sodium methoxide, diethylamine, sodium thiomethoxide)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Protocol:

-

In a dry round-bottom flask under an inert atmosphere, dissolve sodium chlorofluoroacetate (1.0 eq.) in the chosen anhydrous solvent.

-

Add the nucleophile (1.1 eq.) to the solution. If the nucleophile is a solid, it may be added directly. If it is a liquid, it should be added dropwise via a syringe. For neutral nucleophiles like amines, a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) may be added to scavenge the acid byproduct.

-

Stir the reaction mixture at the desired temperature (as indicated in the data tables) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, quench the reaction by adding an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

-

Perform an aqueous work-up to remove any inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired substituted fluoroacetate.

Visualizing Reaction Pathways

Generalized SN2 Reaction Pathway

The following diagram illustrates the generalized SN2 reaction of sodium chlorofluoroacetate with a generic nucleophile.

Caption: Generalized SN2 pathway for nucleophilic attack on sodium chlorofluoroacetate.

Experimental Workflow

The logical flow of a typical experiment to study the reactivity of sodium chlorofluoroacetate is depicted below.

Caption: A typical experimental workflow for studying the reactivity of sodium chlorofluoroacetate.

Conclusion

Sodium chlorofluoroacetate is a promising building block for the synthesis of α-fluorinated compounds. Its reactivity is governed by the principles of nucleophilic substitution, with a strong preference for an SN2 mechanism. The chloride atom is the more probable leaving group due to its lower bond dissociation energy compared to fluoride. The reactivity can be modulated by the choice of nucleophile and solvent. While direct experimental data for this specific compound is limited in the public domain, this guide provides a robust theoretical framework and illustrative protocols to aid researchers in exploring its synthetic utility. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to expand its application in the development of novel fluorinated molecules for the life sciences.

References

Methodological & Application

Application Notes and Protocols for Difluorocyclopropanation using Sodium Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of gem-difluorocyclopropanes from alkenes using sodium chlorodifluoroacetate as a difluorocarbene precursor. It covers both traditional thermal and modern microwave-assisted methods, offering a comparative overview of their respective advantages and substrate scopes.

Introduction

The gem-difluorocyclopropane motif is a valuable structural element in medicinal chemistry and drug discovery. Its incorporation into bioactive molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity, often leading to enhanced potency and improved pharmacokinetic profiles. Sodium chlorodifluoroacetate is a readily available and cost-effective reagent for the generation of difluorocarbene, the reactive intermediate in this transformation. This application note provides detailed experimental procedures for the difluorocyclopropanation of a range of alkenes, along with safety considerations and a summary of representative yields.

Reaction Mechanism

The difluorocyclopropanation of alkenes with sodium chlorodifluoroacetate proceeds via a two-step mechanism. The first step is the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly reactive difluorocarbene intermediate. In the second step, the electrophilic difluorocarbene undergoes a [2+1] cycloaddition reaction with an alkene to form the desired gem-difluorocyclopropane product.

Caption: Reaction mechanism of difluorocyclopropanation.

Experimental Protocols

Two primary methods for the difluorocyclopropanation of alkenes using sodium chlorodifluoroacetate are detailed below: a traditional thermal protocol and a rapid microwave-assisted protocol.

Protocol 1: Traditional Thermal Difluorocyclopropanation

This method is suitable for a wide range of alkenes but requires high temperatures and longer reaction times.

Materials:

-

Alkene

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Anhydrous diglyme

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Heating mantle and thermocouple

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a two- or three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add the alkene (1.0 eq) and anhydrous diglyme.

-

Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 180-190 °C) with vigorous stirring.

-

Addition of Sodium Chlorodifluoroacetate: Once the reaction temperature is stable, add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over a period of 1-2 hours. Caution: Maintain a steady temperature during the addition. A drop in temperature can lead to the accumulation of the reagent, followed by a violent exothermic decomposition.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete after 2-4 hours at temperature.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Safety Precautions:

-

Sodium chlorodifluoroacetate is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).[1]

-

The reaction generates carbon dioxide gas, so ensure the system is not sealed.

-

Thermal decomposition of sodium chlorodifluoroacetate can be exothermic. Maintain strict temperature control to prevent runaway reactions.[2]

-

The reaction should be performed in a well-ventilated fume hood.

Protocol 2: Microwave-Assisted Difluorocyclopropanation

This method offers a significant reduction in reaction time and is often more energy-efficient.[1]

Materials:

-

Alkene

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Anhydrous tetrahydrofuran (THF)

-

Microwave reactor vials with stir bars

-

Microwave synthesizer

Procedure:

-

Reagent Addition: In a microwave vial, combine the alkene (1.0 eq) and sodium chlorodifluoroacetate (2.0 eq).

-

Solvent Addition: Add anhydrous THF to the vial.

-

Sealing: Securely cap the microwave vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a set temperature of 170 °C for 5 minutes with stirring. The pressure will increase during the reaction.

-

Cooling: After irradiation, allow the vial to cool to room temperature before carefully opening it.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Safety Precautions:

-

Only use microwave vials and caps designed for high-pressure reactions.

-

Never exceed the recommended temperature or pressure limits of the microwave reactor.

-

Ensure the vial has cooled completely before opening to avoid rapid depressurization.

Experimental Workflow

The general workflow for both protocols is outlined below.

References

Application Notes and Protocols: Synthesis of gem-Difluorocyclopropanes with Sodium Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry and materials science, offering unique conformational constraints and electronic properties. Its incorporation into organic molecules can significantly modulate their biological activity and physicochemical characteristics. One of the classical and still widely used methods for the synthesis of gem-difluorocyclopropanes is the reaction of alkenes with difluorocarbene generated from the thermal decomposition of sodium chlorodifluoroacetate. This document provides detailed application notes, experimental protocols, and relevant data for this transformation.

Introduction

The introduction of fluorine atoms into bioactive molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The gem-difluorocyclopropane unit, in particular, has been incorporated into a variety of therapeutic candidates, including serotonin receptor antagonists and antiviral agents. Sodium chlorodifluoroacetate (ClCF₂COONa) serves as a convenient and cost-effective precursor to difluorocarbene (:CF₂), a reactive intermediate that undergoes cycloaddition with alkenes to form the desired gem-difluorocyclopropane ring. The reaction is typically carried out at high temperatures in a high-boiling solvent such as diglyme or triglyme.[1][2]

Reaction Mechanism and Workflow

The synthesis of gem-difluorocyclopropanes using sodium chlorodifluoroacetate proceeds through a two-step mechanism. First, the thermal decomposition of sodium chlorodifluoroacetate generates a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to form the highly electrophilic difluorocarbene. The difluorocarbene is then trapped in situ by an alkene to yield the corresponding gem-difluorocyclopropane.

Caption: Reaction mechanism for the synthesis of gem-difluorocyclopropanes.

Caption: General experimental workflow for gem-difluorocyclopropanation.

Quantitative Data

The yields of the difluorocyclopropanation reaction are substrate-dependent. Generally, electron-rich alkenes provide higher yields. The following table summarizes the conversion yields for the reaction of various alkenes with sodium chlorodifluoroacetate. For comparison, data for the reaction with sodium bromodifluoroacetate is also included, highlighting the generally higher efficiency of the bromo-analogue.[3]

| Alkene Substrate | Product | Reagent | Reaction Temp. | Conversion Yield (%) |

| 1,1-Diphenylethylene | 1,1-Difluoro-2,2-diphenylcyclopropane | ClCF₂COONa | 180 °C | 64 |

| BrCF₂COONa | 150 °C | 99 | ||

| (1-Phenylvinyloxy)trimethylsilane | (2,2-Difluoro-1-phenylcyclopropoxy)trimethylsilane | ClCF₂COONa | 180 °C | Not specified |

| BrCF₂COONa | 150 °C | 100 | ||

| Cinnamyl acetate | 2,2-Difluoro-3-phenylcyclopropylmethyl acetate | ClCF₂COONa | 180 °C | 35 |

| BrCF₂COONa | 150 °C | 93 | ||

| 1,2-Diphenylethylene | 1,2-Difluoro-1,2-diphenylcyclopropane | ClCF₂COONa | 180 °C | 56 |

| BrCF₂COONa | 150 °C | 34 | ||

| 1-Phenyl-1-cyclohexene | 7,7-Difluoro-1-phenylbicyclo[4.1.0]heptane | ClCF₂COONa | 180 °C | Not specified |

| BrCF₂COONa | 150 °C | 99 |

Experimental Protocols

General Considerations

Sodium chlorodifluoroacetate is hygroscopic and should be handled in a dry atmosphere and stored in a desiccator.[1] Diglyme should be dried over a suitable drying agent (e.g., sodium) prior to use. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 1,1-Difluoro-2-phenylcyclopropane from Styrene

This protocol is adapted from general procedures described in the literature.[1][4]

Materials:

-

Styrene

-

Sodium chlorodifluoroacetate

-

Anhydrous diglyme

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere

-

Heating mantle and temperature controller

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of nitrogen.

-

Charging the Flask: To the flask, add styrene (1.0 equivalent) and anhydrous diglyme.

-

Heating: Heat the stirred solution to 180-190 °C using a heating mantle.

-

Preparation of Reagent Solution: In a separate flask, dissolve sodium chlorodifluoroacetate (2.0-3.0 equivalents) in anhydrous diglyme. Gentle heating may be required to achieve complete dissolution.

-

Addition of Reagent: Add the sodium chlorodifluoroacetate solution dropwise to the hot styrene solution over a period of 1-2 hours. Carbon dioxide evolution will be observed.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 180-190 °C and monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,1-difluoro-2-phenylcyclopropane.

Application in Drug Development